(1R,2R,4aR,6aR,6aS,6bR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid

Description

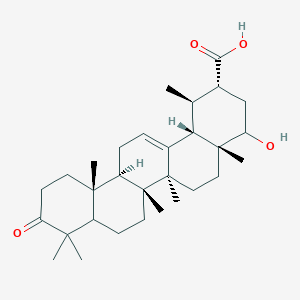

This compound is a pentacyclic triterpenoid characterized by a complex fused-ring structure with hydroxyl, oxo, and carboxylic acid functional groups. Its stereochemistry and substitution pattern define its biological activity and physicochemical properties. Structurally, it belongs to the ursane-type triterpenoids, sharing a backbone similar to ursolic acid (UA), a well-studied natural product with anti-inflammatory, anticancer, and antioxidant properties . The compound’s molecular formula is C₃₀H₄₈O₃ (molecular weight: 456.7 g/mol), and it is commercially available under CAS 77-52-1 . Its rigid pentacyclic framework and polar substituents enable interactions with biological targets such as SERCA (sarco/endoplasmic reticulum Ca²⁺-ATPase) and ferroptosis-related pathways .

Properties

IUPAC Name |

(1R,2R,4aR,6aR,6aS,6bR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-21,23-24,32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20?,21+,23?,24-,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMNTKNSMLYTKS-BAKMLKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C2(C1C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CC([C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CCC(=O)C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Ursolic Acid (UA)

- Structure : (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid.

- Key Differences : UA lacks the 10-oxo group and has a hydroxyl group at C-10 instead of C-3. This subtle variation alters its hydrogen-bonding capacity and metabolic stability .

- Bioactivity: UA exhibits stronger antiproliferative effects in oral squamous cell carcinoma (OSCC) compared to the target compound, with IC₅₀ values of 12.5 μM vs. 18.3 μM .

Oleanolic Acid (OA)

- Structure : (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid.

- Key Differences : OA is a structural isomer with methyl groups at C-20 instead of C-19, leading to distinct pharmacokinetics.

- Bioactivity : OA shows lower cytotoxicity in OSCC (IC₅₀ > 25 μM) but superior anti-inflammatory activity via NF-κB inhibition compared to the target compound .

Celastrol Derivatives

- Example : (2R,4aS,6aS,12bR,14aS,14bR)-N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-... (Compound 4).

- Key Differences : Celastrol derivatives feature an 11-oxo group and azide-functionalized side chains, enhancing solubility and SERCA inhibition (IC₅₀: 0.8 μM vs. 3.2 μM for the target compound) .

Pharmacological Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.